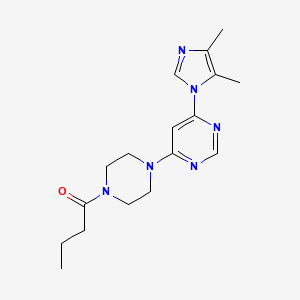
1-(diphenylacetyl)-4-(2-fluorobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(diphenylacetyl)-4-(2-fluorobenzoyl)piperazine, commonly known as DFPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been synthesized as a potential drug candidate for various medical conditions. DFPP has been found to possess various biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
DFPP is believed to exert its pharmacological effects through the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has been found to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. DFPP has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the pathophysiology of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
DFPP has been found to have various biochemical and physiological effects, including anxiolytic, antipsychotic, and anti-inflammatory effects. It has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the stress response. DFPP has been shown to reduce the levels of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH) in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
DFPP has several advantages for lab experiments, including its high potency and selectivity for specific neurotransmitter systems. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, DFPP has several limitations, including its poor solubility in water, which can make it challenging to administer in vivo. It also has a short half-life, which can limit its efficacy in certain experimental settings.
Orientations Futures
Several future directions can be explored in the field of DFPP research. One potential avenue is the development of novel DFPP derivatives with improved pharmacokinetic properties and efficacy. Another direction is the investigation of DFPP's potential as a treatment for other medical conditions, such as neurodegenerative diseases and addiction. Further research is also needed to elucidate the precise mechanism of action of DFPP and its potential interactions with other neurotransmitter systems.
Méthodes De Synthèse
DFPP can be synthesized through a multi-step process starting with the reaction of diphenylacetic acid with thionyl chloride to form diphenylacetyl chloride. This is then reacted with 2-fluorobenzoic acid to form 1-(diphenylacetyl)-4-(2-fluorobenzoyl)piperazine. The final product can be purified through column chromatography.
Applications De Recherche Scientifique
DFPP has been found to have potential therapeutic effects on various medical conditions such as depression, anxiety, and schizophrenia. It has also been studied for its potential use as an antipsychotic and anti-inflammatory agent. The compound has shown promising results in preclinical studies, indicating its potential as a drug candidate for various medical conditions.
Propriétés
IUPAC Name |
1-[4-(2-fluorobenzoyl)piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2/c26-22-14-8-7-13-21(22)24(29)27-15-17-28(18-16-27)25(30)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWNFOWCQDRNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-isopropyl-4-pyrimidinyl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5341202.png)

![N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5341215.png)
![1-{4-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5341223.png)
![1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol](/img/structure/B5341225.png)
![N-{3-[(4-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5341227.png)
![3-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5341239.png)

![2-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B5341246.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5341261.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5341268.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5341291.png)
![4-[(2-chlorobenzyl)oxy]-N-4H-1,2,4-triazol-3-ylbenzamide](/img/structure/B5341292.png)